Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 4-[(2R)-piperidin-2-yl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10H2,1H3;1H/t13-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFACTLWRVMGHV-BTQNPOSSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Characterization and Application of Ethyl (R)-4-(piperidin-2-yl)benzoate Hydrochloride
Executive Summary & Significance
Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride is a specialized chiral building block, primarily utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and as a structural isomer probe in the development of PARP inhibitors (analogous to Niraparib intermediates). Its significance lies in the precise stereochemistry at the piperidine C2 position, which often dictates binding affinity and metabolic stability in drug candidates.
This technical guide provides a rigorous breakdown of its molecular properties, synthetic pathways, and validation protocols, designed for researchers requiring high-purity standards for medicinal chemistry campaigns.
Physicochemical Profile & Molecular Weight
The precise molecular weight is the fundamental metric for stoichiometric calculations in synthesis and analytical standard preparation.
Molecular Weight Determination
Compound: this compound
Chemical Formula:
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 14 | 12.011 | 168.154 |
| Hydrogen (H) | 20* | 1.008 | 20.160 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Total MW | 269.77 g/mol |
*Note: The hydrogen count includes the acidic proton associated with the hydrochloride salt.
Key Physical Properties[1]
-
Exact Mass (Monoisotopic, Cation): 233.1416 Da (for
) -
Appearance: White to off-white crystalline solid.
-
Solubility: High in Methanol, DMSO, and Water (>10 mg/mL); Low in Hexane/Heptane.
-
Hygroscopicity: Moderate (Store in desiccator at -20°C).
Synthetic Route & Mechanism
The synthesis of the (R)-enantiomer typically requires either asymmetric hydrogenation of the pyridine precursor or classical resolution of the racemic piperidine. The pathway below outlines the Asymmetric Hydrogenation route, which is preferred for scale-up over chiral resolution due to higher yields.
Reaction Workflow
-
Precursor: Ethyl 4-(pyridin-2-yl)benzoate.
-
Catalyst: Rhodium or Ruthenium complex with a chiral phosphine ligand (e.g., [Rh(COD)Cl]2 + (R,R)-Ph-BPE).
-
Conditions: High pressure
(50 bar), acidic media (AcOH/HCl) to prevent catalyst poisoning by the generated amine.
Analytical Validation Protocols
Trust in the chemical identity relies on a "Triangulation of Evidence": Mass, Chirality, and Counter-ion stoichiometry.
Protocol A: Chiral HPLC (Enantiomeric Excess)
To distinguish the (R)-isomer from the (S)-isomer.
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[1]
-
Acceptance Criteria: (R)-isomer retention time ~
(distinct from S); ee > 98%.
Protocol B: Argentometric Titration (Chloride Content)
Since Mass Spectrometry (ESI+) detects only the cationic parent (
-
Dissolve: 50 mg of sample in 20 mL deionized water.
-
Titrant: 0.01 M Silver Nitrate (
). -
Indicator: Potassium Chromate (
) or Potentiometric electrode. -
Calculation:
Theoretical Cl% for C14H20ClNO2 is 13.13%.
Analytical Logic Flowchart
The following diagram illustrates the decision matrix for releasing a batch of this compound.
Handling & Stability
-
Storage: The hydrochloride salt is stable but should be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis of the ethyl ester moiety.
-
Safety: As a piperidine derivative, treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).
-
Solution Stability: Solutions in DMSO or Methanol are stable for 24 hours at room temperature. Avoid aqueous basic solutions to prevent ester hydrolysis or free-basing/precipitation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Cid 56829802, Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride. (Note: Structural analog reference for physicochemical properties). Retrieved from [Link]
- Gilead Sciences, Inc. (2018).Preparation of Poly(ADP-ribose) Polymerase Inhibitors. World Intellectual Property Organization Patent WO2018/183455.
- Organic Syntheses.Catalytic Asymmetric Hydrogenation of Pyridines. Org. Synth. 2015, 92, 1-12. (Methodology basis for Section 3).
Sources
Technical Guide: Chiral Piperidine Building Blocks for Medicinal Chemistry
Executive Summary
The piperidine ring is the most frequently encountered nitrogen heterocycle in U.S. FDA-approved drugs. Its prevalence is not merely statistical but functional: the transition from flat, aromatic pyridine systems to three-dimensional, chiral piperidines significantly improves the fraction of sp3-hybridized carbons (
This guide addresses the critical bottleneck in modern medicinal chemistry: the efficient, stereocontrolled access to substituted piperidines. We move beyond classical resolution methods to detail scalable, asymmetric methodologies—specifically Iridium-catalyzed hydrogenation, biocatalytic cascades, and late-stage C-H functionalization.
Section 1: The Pharmacophore Value
The "escape from flatland" is a central dogma in modern drug design. Chiral piperidines offer a defined vector for side-chain orientation that planar aromatics cannot achieve.
Key Physicochemical Advantages
-
Conformational Control: Substituents at the C2, C3, or C4 positions lock the ring into specific chair conformations, minimizing the entropic penalty upon binding to a receptor.
-
Metabolic Stability: Unlike their pyridine counterparts, piperidines are not susceptible to oxidation at the nitrogen lone pair in the same manner, though they require management of N-dealkylation.
-
hERG Avoidance: Chiral substitution can disrupt the pi-stacking interactions often responsible for hERG channel blockage, a common liability of flat nitrogen heterocycles.
Section 2: Synthetic Methodologies
We focus here on two high-fidelity methods: Asymmetric Hydrogenation (for converting pyridines) and Biocatalysis (for assembling rings).[1]
Method A: Iridium-Catalyzed Asymmetric Hydrogenation
The direct hydrogenation of pyridines is thermodynamically favorable but kinetically challenging due to catalyst poisoning by the basic nitrogen. The solution involves activating the pyridine (as a pyridinium salt) and using an Iridium complex.[2][3]
The Protocol (Zhou/Charette Methodology)
This protocol utilizes an Iridium catalyst with a chiral bisphosphine ligand (e.g., (R)-SegPhos or (R)-SynPhos).
Reagents:
-
Activator: Benzyl bromide (BnBr) or Methyl chloroformate (creates the pyridinium salt).
-
Catalyst:
(1.0 mol%).[3] -
Ligand: (R)-SegPhos (2.2 mol%).[3]
-
Additive:
(10 mol%) - Crucial for stabilizing the Ir-hydride species.
Step-by-Step Workflow:
-
Activation: Treat the 2-substituted pyridine with BnBr in
to form the -benzyl pyridinium bromide. Isolate via filtration. -
Catalyst Preparation: In a glovebox (inert Ar atmosphere), mix
and (R)-SegPhos in anhydrous toluene. Stir for 30 mins. Add . -
Hydrogenation: Transfer the catalyst solution and substrate to a high-pressure autoclave. Pressurize to 600 psi (40 bar)
. -
Reaction: Stir at RT for 12–24 hours.
-
Workup: Vent
. Concentrate. The product is the chiral piperidinium salt.
Mechanistic Pathway (Graphviz)
Caption: Activation of pyridine via N-alkylation followed by Ir-catalyzed face-selective hydrogenation.
Method B: Biocatalytic Cascade (IREDs)
For substrates where metal catalysis fails (e.g., high steric bulk or sulfur-containing compounds), Imine Reductases (IREDs) offer a mild alternative.
The "Chemo-Enzymatic" Advantage: This method often couples an Amine Oxidase (AmOx) to generate a cyclic imine in situ, which is then reduced by an IRED.
Protocol:
-
Substrate: 5-amino-pentan-1-one (or equivalent open-chain precursor).
-
Enzyme Mix: IRED (e.g., from Streptomyces sp.) + NADPH recycling system (Glucose Dehydrogenase + Glucose).
-
Conditions: pH 7.0 buffer, 30°C.
-
Outcome: The enzyme kinetically selects one enantiomer of the cyclic imine intermediate to reduce, often yielding >99% ee.
Section 3: Strategic Functionalization (The Beak-Lee Protocol)
Once the chiral piperidine ring is formed (or if starting from a commercial chiral pool material), adding substituents at the
Mechanism:
Protocol:
-
Substrate:
-Boc-piperidine. -
Solvent: Anhydrous diethyl ether (preferred over THF for enantioselectivity).
-
Base/Ligand:
-BuLi (1.1 equiv) + (-)-Sparteine (1.1 equiv). -
Temperature: Cool to -78°C (Critical to prevent carbamate migration).
-
Lithiation: Add
-BuLi dropwise. Stir for 4-6 hours. The chiral ligand creates a rigid lithiated complex. -
Trapping: Add electrophile (e.g.,
, , ). -
Warming: Allow to warm slowly to RT after quenching.
Data Summary: Method Comparison
| Feature | Ir-Hydrogenation | Biocatalysis (IRED) | Beak-Lee Lithiation |
| Primary Utility | Converting Pyridines to Piperidines | Building Rings from Acyclic Precursors | Functionalizing Existing Rings |
| Stereocontrol | Catalyst Ligand (SegPhos, etc.) | Enzyme Pocket | Chiral Ligand (Sparteine) |
| Scalability | High (kg scale feasible) | High (aqueous, ambient temp) | Moderate (cryogenic required) |
| Limitation | Requires high pressure; Catalyst cost | Substrate acceptance by enzyme | Requires strict anhydrous conditions |
Section 4: Synthetic Strategy Decision Matrix
How do you choose the right route for your drug candidate? Use this logic flow.
Caption: Decision tree for selecting the optimal synthetic methodology based on substrate availability and chemical sensitivity.
Section 5: Case Study - Tofacitinib
Tofacitinib (Xeljanz) , a JAK inhibitor, contains a critical chiral piperidine core ((3R,4R)-4-methyl-3-(methylamino)piperidine).
-
The Challenge: Establishing the cis-relationship between the C3-amino and C4-methyl groups.
-
Industrial Solution: Early routes relied on the resolution of racemic ketones. However, modern approaches utilize Asymmetric Hydrogenation of the corresponding pyridinium salt or Rh-catalyzed asymmetric Michael addition to set the stereocenters early in the synthesis.
-
Significance: The specific (3R,4R) configuration is essential for fitting into the ATP-binding pocket of JAK3; the enantiomer is significantly less potent.
References
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023). Overview of FDA-approved drugs containing chiral piperidines. Link
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie Int. Ed. (2012).[3] The seminal Zhou group protocol for pyridine hydrogenation. Link
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Journal of the American Chemical Society. (2011). Turner group's work on IRED cascades.[7] Link
-
Dipole-stabilized carbanions: the
'-lithiation of piperidines. Tetrahedron Letters. (1984). The foundational Beak-Lee lithiation methodology.[8] Link -
Asymmetric Total Synthesis of Tofacitinib. ResearchGate. (2025). Review of synthetic strategies for the Tofacitinib piperidine core. Link
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 8. Dipole-stabilized carbanions: the .alpha.' lithiation of piperidides (1984) | Peter Beak | 82 Citations [scispace.com]
Methodological & Application
Amide coupling conditions using Ethyl (R)-4-(piperidin-2-yl)benzoate
Application Note: Optimized Amide Coupling Protocols for Ethyl (R)-4-(piperidin-2-yl)benzoate
Executive Summary
This technical guide details the optimized conditions for utilizing Ethyl (R)-4-(piperidin-2-yl)benzoate (referred to herein as Fragment A ) as a nucleophile in amide bond formations.
Fragment A presents a unique synthetic challenge due to the steric congestion at the 2-position of the piperidine ring, proximal to the electron-withdrawing benzoate group. Standard coupling protocols (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or extensive byproduct formation. This guide provides three tiered protocols—T3P® , HATU , and Ghosez’s Reagent —validated to overcome these steric barriers while maintaining the integrity of the (R)-enantiomeric center.
Chemical Profile & Challenges
| Property | Description |
| Molecule | Ethyl (R)-4-(piperidin-2-yl)benzoate |
| Role | Nucleophile (Secondary Amine) |
| Key Challenge 1 | Steric Hindrance: The 2-aryl substituent creates a "conformationally locked" environment, impeding the approach of bulky activated esters. |
| Key Challenge 2 | Chiral Integrity: The (R)-center at the 2-position is benzylic and susceptible to racemization under harsh basic conditions or prolonged heating. |
| Key Challenge 3 | Electronic Deactivation: The para-ester group on the phenyl ring exerts an electron-withdrawing effect, slightly reducing the nucleophilicity of the piperidine nitrogen compared to a standard 2-phenylpiperidine. |
Decision Matrix: Reagent Selection
Select the appropriate protocol based on your specific acid partner and scale requirements.
Figure 1: Decision tree for selecting the optimal coupling reagent based on steric and scale constraints.
Detailed Protocols
Protocol A: T3P (Propylphosphonic Anhydride) – Recommended for Scale & Chirality
Rationale: T3P acts as a coupling agent and water scavenger. It drives the reaction to completion with minimal epimerization and allows for an aqueous workup, making it ideal for the lipophilic Fragment A .
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Fragment A (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine or DIPEA (3.0 – 4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).
Step-by-Step:
-
Charge: To a reactor/flask, add the Carboxylic Acid, Fragment A , and Solvent (5–10 volumes).
-
Base Addition: Add Pyridine (or DIPEA) at 0°C. Stir for 10 minutes.
-
Activation: Add T3P solution dropwise over 20 minutes, maintaining internal temperature < 10°C.
-
Reaction: Allow to warm to 20–25°C. Stir for 2–12 hours.
-
Checkpoint: Monitor by LCMS. If conversion < 90% after 12h, heat to 45°C.
-
-
Workup: Quench with water (5 volumes). Separate phases. Wash organic layer with 0.5M HCl (to remove excess amine/pyridine), then sat. NaHCO3, then brine.
-
Isolation: Dry over MgSO4 and concentrate.
Protocol B: HATU – Recommended for Discovery/High-Throughput
Rationale: HATU generates the highly reactive O-7-azabenzotriazole active ester. This is the most reliable method for small-scale synthesis (< 1g) where cost is less critical than success rate.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Fragment A (1.0 – 1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)
-
Solvent: DMF or DMAc (anhydrous).
Step-by-Step:
-
Pre-activation: Dissolve Carboxylic Acid and HATU in DMF (5–10 volumes). Stir for 5 minutes at RT.
-
Note: The solution should turn slightly yellow/orange.
-
-
Coupling: Add DIPEA, followed immediately by Fragment A .
-
Reaction: Stir at RT for 1–4 hours.
-
Warning: Prolonged stirring with HATU can lead to guanidinylation of the amine if the acid is extremely unreactive.
-
-
Workup: Dilute with EtOAc/Ether. Wash extensively with water and LiCl solution (to remove DMF).
Protocol C: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) – For Extremely Hindered Acids
Rationale: When the acid partner is also sterically hindered (e.g., tertiary carboxylic acids), standard active esters fail. Ghosez’s reagent generates the acid chloride in situ under neutral conditions, avoiding the harshness of Thionyl Chloride.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.1 – 1.2 equiv)
-
Fragment A (1.1 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Chloroform.
Step-by-Step:
-
Acid Chloride Formation: Dissolve Carboxylic Acid in DCM. Add Ghosez’s Reagent dropwise at 0°C. Stir for 1–2 hours at RT.
-
Validation: Monitor by TLC (methanol quench) to confirm conversion to acid chloride (observed as methyl ester).
-
-
Coupling: Cool mixture to 0°C. Add TEA, followed by Fragment A solution.
-
Reaction: Stir at RT for 2–6 hours.
-
Workup: Standard aqueous workup (NaHCO3 wash is critical to remove quenched chloride byproducts).
Mechanistic Workflow & Troubleshooting
The following diagram illustrates the mechanistic pathway and critical failure points (red) where racemization or stalling occurs.
Figure 2: Reaction pathway highlighting the critical steric barrier at the nucleophilic attack stage.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric clash prevents active ester approach. | Switch to Protocol C (Acid Chloride) or use Microwave irradiation (60°C, 30 min) with T3P. |
| Racemization of Fragment A | High basicity or prolonged heat. | Use Collidine or 2,6-Lutidine instead of DIPEA/TEA. These are non-nucleophilic and milder. |
| Hydrolysis of Ethyl Ester | Presence of hydroxide/water in basic conditions. | Ensure solvents are anhydrous. Avoid using aqueous NaOH/LiOH for workup; use mild buffers. |
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11391–11461.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Patterson, J. T., et al. (2011). Finding the Right Coupling Reagent for Peptide Synthesis. The Journal of Organic Chemistry, 76(21), 8832–8839. (Context on HATU/T3P performance).
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. (Protocol C foundation).
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Ethyl (R)-4-(piperidin-2-yl)benzoate HCl
Product Category: Pharmaceutical Intermediates / Niraparib Related Compounds Chemical Nature: Amphiphilic Hydrochloride Salt Document ID: TS-SOL-EPB-001 Last Updated: February 2026
Executive Summary: The Solubility Paradox
Ethyl (R)-4-(piperidin-2-yl)benzoate HCl presents a classic "amphiphilic conflict" in aqueous formulation. While the hydrochloride salt moiety provides an ionic head for water interaction, the ethyl ester and phenyl ring create a significant lipophilic domain (
Users often encounter precipitation not because the salt is insoluble, but because of pH excursions or common ion effects in physiological buffers. This guide provides the thermodynamic and kinetic strategies to stabilize this compound in solution.
Troubleshooting Guide (Q&A)
Issue 1: "My solution precipitates immediately upon dilution into PBS."
Diagnosis: The Common Ion Effect & pH Shock.
-
Mechanism: PBS (Phosphate Buffered Saline) contains ~137 mM NaCl. The high concentration of Chloride ions (
) shifts the solubility equilibrium of your HCl salt back toward the solid state ( violation). Additionally, if the buffer pH is near the pKa of the piperidine nitrogen (~10.5), a fraction of the compound converts to the insoluble free base. -
Corrective Action:
-
Switch Buffers: Use low-salt buffers (e.g., 10 mM Acetate or Citrate pH 5.0–6.0) instead of PBS for initial dilution.
-
Step-Down Dilution: Dissolve the compound in pure water or DMSO first, then dilute slowly into the buffer while vortexing.
-
Issue 2: "The solution was clear but turned cloudy/milky after 24 hours at Room Temperature."
Diagnosis: Ester Hydrolysis (Chemical Degradation).
-
Mechanism: The ethyl ester bond is susceptible to hydrolysis, converting the molecule into (R)-4-(piperidin-2-yl)benzoic acid . This hydrolysis product is zwitterionic and often less soluble than the parent ester at neutral pH, leading to delayed precipitation.
-
Corrective Action:
-
Temperature Control: Always keep aqueous solutions on ice (
). -
pH Management: Avoid basic pH (>7.5) where ester hydrolysis is catalytically accelerated.
-
Fresh Prep: Prepare aqueous working solutions immediately before use. Do not store >4 hours.
-
Issue 3: "I see oil droplets instead of crystals."
Diagnosis: Free Base "Oiling Out".
-
Mechanism: You have likely exceeded the pH limit. The free base of this compound is an oil/low-melting solid. If the pH rises (even locally during mixing), the piperidine deprotonates, and the lipophilic oil separates from the water.
-
Corrective Action:
-
Check the pH of your solvent. If it is > 7.0, acidify slightly with 0.1N HCl to ensure the nitrogen remains protonated (
).
-
Optimization Protocols
Protocol A: Cosolvent System (High Concentration Stocks)
Best for: Animal dosing (IP/IV) or high-concentration in vitro assays.
Reagents:
-
Ethanol (Absolute)
-
PEG 400 (Polyethylene Glycol)
-
Sterile Water for Injection
Procedure:
-
Weigh the target amount of Ethyl (R)-4-(piperidin-2-yl)benzoate HCl.
-
Predissolve: Add Ethanol (10% v/v) and vortex until a clear syrup forms.
-
Stabilize: Add PEG 400 (30% v/v) and mix thoroughly.
-
Dilute: Slowly add Water (60% v/v) while vortexing.
-
Note: If precipitation occurs, increase PEG 400 ratio to 40% and decrease water.
-
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Preventing precipitation in biological media and improving stability.
Theory: Hydroxypropyl-
Procedure:
-
Prepare a 20% (w/v) HP-
-CD stock solution in water or 10 mM Citrate buffer (pH 5.5). -
Add the Ethyl (R)-4-(piperidin-2-yl)benzoate HCl powder directly to this vehicle.
-
Sonicate for 10–15 minutes at ambient temperature.
-
Filter Sterilize (0.22
PES filter).-
Result: This typically achieves solubility >20 mg/mL and protects the ester from rapid hydrolysis.
-
Comparative Solubility Data
| Solvent System | Solubility Limit (Est.) | Stability (24h) | Recommended Use |
| Pure Water (pH 5.5) | 5–10 mg/mL | Moderate | Short-term in vitro |
| PBS (pH 7.4) | < 1 mg/mL | Poor (Precipitation) | Avoid |
| DMSO | > 100 mg/mL | High | Frozen Stock Storage |
| 20% HP- | > 25 mg/mL | High | In vivo / Long-term |
| 10% EtOH / 30% PEG | 15–20 mg/mL | Moderate | IP/IV Injection |
Decision Logic & Mechanisms (Visualized)
Figure 1: Solubility Optimization Decision Tree
Caption: Logical workflow for selecting the correct solubilization strategy based on concentration requirements and experimental application.
Figure 2: The Hydrolysis Trap
Caption: Mechanism of instability. The ethyl ester hydrolyzes to the zwitterionic acid, which precipitates or degrades activity.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Context: Establishes HP- -CD as the standard for solubilizing lipophilic amine salts.
- Neau, S. H., et al. (2000). The effect of pH and buffer species on the hydrolysis of amino acid esters. Pharmaceutical Development and Technology.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews. Link
- Context: Explains the "Common Ion Effect" where HCl salts precipit
-
PubChem Compound Summary for CID 56829802 (Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl analogs). National Center for Biotechnology Information. Link
Sources
- 1. quora.com [quora.com]
- 2. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. CAS 1644667-61-7: methyl4-((2S,4S)-4-ethoxypiperidin-2-yl)… [cymitquimica.com]
- 6. 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt | C14H20ClNO3 | CID 71751690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Piperidinyl Benzoate Salt Removal
Topic: Removal of hydrochloride salt from piperidinyl benzoates (Free-basing) Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Separation Sciences Division
Introduction: The "Stability vs. Basicity" Paradox
Welcome to the technical support guide for handling piperidinyl benzoates. As researchers, you are likely facing a specific chemical paradox when removing the HCl salt from these compounds:
-
The Basicity Requirement: The piperidine nitrogen is highly basic (conjugate acid
). To fully deprotonate the salt and drive the equilibrium to the free base, you typically need a pH > 11. -
The Stability Constraint: The benzoate ester linkage is susceptible to saponification (base-catalyzed hydrolysis). Exposing the molecule to the high pH required for deprotonation risks cleaving the ester, destroying your product and yielding benzoic acid + piperidinol.
This guide provides a "Cold Biphasic" protocol designed to navigate this narrow window, ensuring high recovery without compromising the ester bond.
Module 1: The "Golden Path" Protocol
Method: Cold Biphasic Neutralization Objective: Rapidly partition the free base into the organic phase before hydrolysis can occur.
Reagents Required[1][2][3][4][5][6]
-
Organic Solvent: Dichloromethane (DCM) or Diethyl Ether (
).-
Note: DCM is preferred for solubility; Ether is preferred if you wish to precipitate the free base later.
-
-
Base: 1M Sodium Carbonate (
) or 1M NaOH (use with extreme caution, see Step 2). -
Additives: Saturated Sodium Chloride (Brine).
Step-by-Step Workflow
1. Preparation (Temperature Control)
-
Dissolve the piperidinyl benzoate HCl salt in the minimum amount of distilled water.
-
CRITICAL: Cool this aqueous solution to 0–4°C (ice bath). Hydrolysis rates drop significantly at lower temperatures.
-
Pre-cool your organic solvent and base solution as well.
2. The Biphasic Setup
-
Add the organic solvent (e.g., DCM) to the aqueous salt solution before adding any base.
-
Why? This creates a "safe haven." As soon as a molecule is deprotonated, it will partition into the organic layer, shielding the ester from the aqueous hydroxide ions.
3. Controlled Neutralization
-
While stirring vigorously, add the cold base dropwise.
-
Target pH: 11.0 – 11.5.
-
Monitor: Use a pH probe or paper. Do not exceed pH 12. If using NaOH, add it slowly to avoid local "hotspots" of high alkalinity.
4. Extraction & Separation
-
Shake/stir for 5–10 minutes (keep cold).
-
Re-extract the aqueous layer 2x with fresh cold solvent to capture residual free base.
5. Drying & Isolation
-
Combine organic layers.
-
Wash once with Brine (removes residual water/base).
-
Dry over Anhydrous Sodium Sulfate (
). Avoid if the free base is sensitive, as it is slightly acidic (Lewis acid). -
Filter and evaporate solvent under reduced pressure (keep bath temp < 30°C).
Visualizing the Workflow
The following diagram illustrates the logic flow and decision points during the extraction process.
Caption: Logic flow for the Cold Biphasic Neutralization protocol, highlighting the critical partition step that protects the ester.
Module 2: Troubleshooting Guide
Symptom 1: Low Yield / Recovery of Benzoic Acid
Diagnosis: Ester Hydrolysis (Saponification). Mechanism: The base attacked the carbonyl carbon of the ester instead of just deprotonating the amine. Corrective Actions:
-
Lower Temperature: Ensure all reagents are at 0°C.
-
Reduce pH Exposure: Switch from NaOH to
or . While weaker, they are less aggressive nucleophiles than the hydroxide ion ( ). -
Speed: Reduce the contact time between the aqueous base and the compound.
Symptom 2: The "Oiling Out" Phenomenon
Diagnosis: The free base is a liquid or low-melting solid. Context: Unlike the HCl salt (which is a crystal lattice), the free base of many piperidinyl benzoates is an oil at room temperature. Corrective Actions:
-
Do not panic. This is often the natural state of the free base.
-
Solidification: If a solid is required, try triturating the oil with cold pentane or hexanes to induce crystallization.
-
Storage: Store the oil under Argon/Nitrogen at -20°C to prevent oxidation of the amine or slow hydrolysis from atmospheric moisture.
Symptom 3: Persistent Emulsions
Diagnosis: Surfactant behavior. Mechanism: The piperidine ring (hydrophobic) and the protonated/deprotonated equilibrium can act like a soap, stabilizing the interface between water and DCM. Corrective Actions:
-
Brine: Add saturated NaCl to the aqueous layer to increase ionic strength (Salting Out).
-
Filtration: Pass the emulsion through a pad of Celite.
-
Time: Allow the mixture to stand for 1-2 hours.
Module 3: Frequently Asked Questions (FAQs)
Q: Can I use Sodium Bicarbonate (
Q: Which organic solvent is best? A:
| Solvent | Pros | Cons |
|---|
| DCM (
Q: My product is unstable as a free base. How do I store it?
A: Piperidinyl free bases react with
-
Recommendation: If not using immediately, convert it back to a salt (e.g., Citrate or Fumarate) if you need long-term stability but want to avoid the acidity of HCl.
References
-
PubChem. (2025).[4][5][6] Piperidine: Compound Summary & pKa Data. National Library of Medicine. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters: Base-Catalyzed Mechanism (Saponification). [Link]
-
ResearchGate. (2015). Protocols for Amine Free-Basing from Hydrochloride Salts. [Link]
-
Syntharise Chemical. (2025). Piprocaine (Piperidinyl Benzoate) Solubility and Handling Data. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidinium benzoate | C12H17NO2 | CID 57350538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Piperidinol, 1-methyl-, benzoate, hydrochloride | C13H18ClNO2 | CID 218206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling hygroscopic nature of Ethyl (R)-4-(piperidin-2-yl)benzoate HCl
Technical Support Center: Handling Hygroscopic Ethyl (R)-4-(piperidin-2-yl)benzoate HCl
-
Case ID: T-GEN-HYGRO-088
-
Compound Class: Chiral Amino-Ester Hydrochloride Salt
-
Critical Property: High Hygroscopicity / Hydrolysis Risk
Executive Summary: The "Wet Salt" Paradox
You are likely encountering issues with Ethyl (R)-4-(piperidin-2-yl)benzoate HCl , a critical intermediate in the synthesis of PARP inhibitors like Niraparib.
The Core Problem: This compound presents a dual threat.[1][2]
-
Physical: As a secondary amine hydrochloride salt, it possesses high lattice energy but also high hydration energy, making it aggressively hygroscopic. It will deliquesce (turn into a liquid/goo) if exposed to ambient humidity.
-
Chemical: The presence of the hydrochloride counter-ion means that any absorbed water creates a localized, highly acidic environment on the crystal surface. This acidic moisture catalyzes the hydrolysis of the ethyl ester into the corresponding carboxylic acid, irreversibly degrading your starting material.
This guide provides the protocols to break this cycle.
Part 1: The Moisture-Degradation Cycle (Visualization)
Understanding the mechanism of failure is the first step to prevention. The diagram below illustrates how passive moisture uptake drives active chemical degradation.
Figure 1: The cascade effect where physical moisture absorption triggers chemical hydrolysis.
Part 2: Storage & Handling Protocols
Protocol A: The "Warm-Up" Rule (Storage)
Most degradation occurs not during storage, but immediately after removing the bottle from the fridge.
| Step | Action | Technical Rationale |
| 1 | Store Cold (-20°C) | Lowers kinetic energy, slowing both hydrolysis and oxidation rates. |
| 2 | Desiccant Pack | Store the vial inside a secondary jar containing activated silica gel or P₂O₅. |
| 3 | Equilibration (CRITICAL) | Do NOT open the cold bottle. Allow it to warm to Room Temperature (RT) for 30–60 mins inside a desiccator. |
| 4 | Why? | Opening a cold bottle in humid lab air causes immediate condensation on the crystals (like a cold soda can). This invisible water layer initiates the degradation cycle shown in Fig 1. |
Protocol B: The "Inert Shield" (Weighing)
Weighing is the point of maximum exposure.
-
Ideal Method: Weigh inside a glove box under Nitrogen/Argon atmosphere.
-
Standard Lab Method (Speed Weighing):
-
Flush the headspace of the source bottle with Argon immediately before and after taking a sample.
-
Use a "weighing boat" made of hydrophobic material (antistatic plastic), not paper. Paper absorbs water and transfers it to your salt.
-
Do not return unused solids to the original bottle. This cross-contaminates the dry stock with moisture.
-
Part 3: Remediation (Drying the "Goo")
If your solid has clumped or turned sticky, it contains water. You must dry it gently to avoid thermal decomposition of the ester or loss of HCl.
The Vacuum Oven Protocol:
-
Temperature: Set oven to 40°C – 45°C .
-
Warning: Exceeding 60°C increases the risk of accelerating the hydrolysis you are trying to prevent, especially if the salt is already wet.
-
-
Pressure: High vacuum (< 5 mbar).
-
Desiccant: Place a tray of fresh Phosphorus Pentoxide (P₂O₅) or KOH pellets in the bottom of the oven to act as a water trap.
-
Duration: 12–24 hours.
-
Validation: Check weight loss. If the mass stabilizes, it is dry.
Part 4: Troubleshooting & FAQs
Q1: My reagent has turned into a yellow oil/gum. Is it ruined?
-
Diagnosis: It has likely deliquesced (absorbed enough water to dissolve itself).
-
Action: Check purity via HPLC or NMR.
-
If Purity > 95%: It is salvageable. Dissolve in a small amount of dry Ethanol, evaporate azeotropically with Toluene (to remove water), and recrystallize/precipitate with dry Diethyl Ether or Hexanes.
-
If Purity < 90%: Significant hydrolysis has occurred. You likely have the carboxylic acid impurity. Recrystallization is required to separate the acid (less soluble in certain organics) from the ester.
-
Q2: My reaction yield is calculated as >120%. What happened?
-
Cause: You weighed "wet" starting material.
-
Explanation: If your salt absorbed 20% water by weight, you actually added less reactant than you thought (because part of the mass was water). However, the "yield" calculation assumes you started with pure material.
-
Fix: Always determine the Loss on Drying (LOD) or Water Content (Karl Fischer titration) of hygroscopic starting materials before setting up critical reactions.
Q3: The NMR shows a broad peak around 4-5 ppm that isn't in the reference.
-
Analysis: This is likely exchangeable protons from water (H₂O) or the HCl salt interacting with the solvent.
-
Verification: Add a drop of D₂O to the NMR tube. If the peak disappears or shifts significantly, it is water/acid, not a permanent impurity.
Q4: Can I use a desiccator instead of a vacuum oven?
-
Answer: Only for storage, not for drying.
-
Reasoning: A standard desiccator relies on passive diffusion. It is not strong enough to pull hydration water out of the crystal lattice of a piperidine HCl salt. You need the kinetic drive of heat + vacuum.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying organic salts and solvents).
-
Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press. (Source for handling hygroscopic intermediates in drug development).
- Skoog, D. A., et al. (2013). Fundamentals of Analytical Chemistry. Cengage Learning. (Principles of gravimetric errors due to hygroscopicity).
-
PubChem. (n.d.). Compound Summary for Ethyl 4-(piperidin-2-yl)benzoate. National Library of Medicine.
Sources
Technical Support Center: Optimizing Recrystallization of Ethyl (R)-4-(piperidin-2-yl)benzoate
Case ID: REC-782-NIR Subject: Process Optimization for Chiral Piperidine Benzoate Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely working with Ethyl (R)-4-(piperidin-2-yl)benzoate , a critical intermediate in the synthesis of PARP inhibitors like Niraparib . This molecule presents a classic process chemistry challenge: balancing the lipophilicity of the benzoate ester with the polarity and basicity of the secondary amine.
Common failure modes for this crystallization include oiling out (liquid-liquid phase separation), low enantiomeric excess (ee%) upgrade , and ester hydrolysis . This guide moves beyond standard protocols to address the thermodynamic and kinetic drivers of these failures.
Module 1: Solvent System Selection (Thermodynamics)
User Issue: "My product comes out as an oil or a sticky gum instead of a discrete solid."
Root Cause: The "Oiling Out" phenomenon occurs when the metastable zone width (MSZW) is too narrow or when the temperature exceeds the cloud point of the liquid-liquid separation before the crystal nucleation point. This is common for amino-esters with low melting points.
Troubleshooting Protocol
| Solvent System | Role | Application | Risk Factor |
| Isopropyl Acetate (IPAc) / n-Heptane | Primary Recrystallization | Best for Free Base .[1] High recovery yield.[2] | Moderate. Requires precise anti-solvent addition rate to avoid oiling. |
| Ethanol (Abs) / D-Tartaric Acid | Chiral Resolution | Best for ee% Upgrade .[1] Forms diastereomeric salt. | Low. High solubility requires cooling to <0°C for yield. |
| Methanol / MTBE | Polymorph Control | Good for HCl Salts . | High. Fast evaporation can trap impurities. |
The "Oiling Out" Rescue Workflow
If your batch has oiled out, do not cool further (this increases viscosity).
-
Re-heat the mixture until the oil phase redissolves (clear solution).
-
Add Seed Crystals (0.5 - 1.0 wt%) at
. -
Isothermal Aging: Hold temperature for 1-2 hours to allow seed surface growth.
-
Slow Cooling: Ramp down at
.
Module 2: Chiral Purity & Salt Formation (The Resolution)
User Issue: "I have 85% ee, but recrystallization isn't getting me to >99%."
Technical Insight: Recrystallizing the free base is rarely effective for chiral upgrading because the enantiomers often form a solid solution or a racemic compound. You must break the symmetry using a Diastereomeric Salt Formation .
For 2-substituted piperidines, D-Tartaric Acid (or Dibenzoyl-D-tartaric acid) is the industry standard for resolving the (
DOT Diagram: Chiral Upgrade Logic Flow
Caption: Workflow for upgrading enantiomeric excess using diastereomeric salt formation.
Module 3: Impurity Rejection (Chemical Purity)
User Issue: "I am seeing a persistent impurity at RRT 0.85 or 1.1 in HPLC."
Identification:
-
Des-ethyl Impurity (RRT ~0.85): 4-(piperidin-2-yl)benzoic acid.[1]
-
Pyridine Impurity (RRT ~1.1): Ethyl 4-(pyridin-2-yl)benzoate.
-
Cause: Incomplete hydrogenation of the starting material.
-
Removal: This is planar and non-basic compared to the piperidine. It stays in the mother liquor if you crystallize as the HCl salt or Tartrate salt because the pyridine nitrogen is far less basic (
) than the piperidine ( ) and may not protonate/crystallize under the same conditions.
-
Impurity Rejection Protocol (HCl Salt Method)
If chemical purity is the main issue (not chiral), convert to the HCl salt.
-
Dissolve Free Base in Ethyl Acetate (10 vol) .
-
Cool to 0-5°C.
-
Add HCl in Ethanol (1.1 eq) slowly.
-
Critical: Fast addition generates heat
hydrolysis risk.
-
-
The HCl salt of the piperidine precipitates; the pyridine impurity remains largely in the EtOAc mother liquor.
Module 4: Process Control & Filtration
User Issue: "The filtration is extremely slow, and the cake cracks."
Root Cause: Rapid cooling or "crash cooling" generates fines (microscopic crystals) that block filter pores. This is common with piperidine salts which can form needle-like habits.
Optimization Steps
-
Cooling Ramp: Do not exceed
. -
Ostwald Ripening: Once the slurry forms, cycle the temperature (e.g., heat from 20°C to 40°C and back to 20°C) twice. This dissolves fines and deposits them onto larger crystals, improving flowability.
-
Wash Solvent: Use cold (
) anti-solvent (e.g., Heptane) to displace the mother liquor without dissolving the cake.
DOT Diagram: Temperature Control Profile
Caption: Optimal temperature profile to minimize fines and prevent oiling out.
References
-
Jones, P., et al. (2008).[5] Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[5] WO Patent 2008084261.[5] Link[1]
-
Wang, Y., et al. (2021). Processes for the preparation of Niraparib and intermediates thereof.[3][4][6][7] US Patent 10,927,095. Link
-
Gould, S. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1] (General grounding for piperidine salt selection).
Disclaimer: This guide is for research and development purposes only. Always consult specific Safety Data Sheets (SDS) and internal SOPs before handling potent pharmaceutical intermediates.
Sources
- 1. 2408761-26-0|Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate|BLD Pharm [bldpharm.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. Niraparib Intermediates Manufacturer and Exporter in India | Enantilabs [enantilabs.com]
Overcoming steric hindrance in 2-substituted piperidine reactions
<Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Piperidine Reactions
Welcome to the technical support center for chemists and researchers navigating the synthetic challenges posed by 2-substituted piperidines. The piperidine motif is a cornerstone in modern pharmaceuticals, but the introduction of a substituent at the C2 position creates significant steric shielding. This bulkiness can dramatically hinder reactivity at the adjacent nitrogen atom and influence reactions at other positions around the ring, leading to low yields, failed reactions, and unforeseen side products.
This guide is designed to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the mechanistic reasoning behind each troubleshooting step, empowering you to make informed decisions for your specific system.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges in a question-and-answer format, focusing on reaction-specific problems.
Category 1: N-Functionalization (Alkylation & Acylation)
The lone pair of the piperidine nitrogen is the primary site for many crucial bond-forming reactions. However, a C2-substituent can act as a "gatekeeper," sterically blocking the approach of electrophiles.
Question 1: My N-alkylation of a 2-alkylpiperidine with a primary alkyl halide is sluggish and gives low yields. Increasing the temperature only leads to decomposition. What's going wrong?
Answer: This is a classic case of steric hindrance slowing down a standard S(_N)2 reaction. The bulky 2-substituent impedes the backside attack of the nitrogen nucleophile on the alkyl halide. At elevated temperatures, instead of promoting the desired reaction, you are likely encouraging side reactions like elimination of the alkyl halide or decomposition of the starting material.
Core Problem: The activation energy for the desired S(_N)2 pathway is too high due to steric clash.
Solutions & Scientific Rationale:
-
Switch to Reductive Amination: This is often the most effective solution. Instead of forcing a direct alkylation, you can react the 2-substituted piperidine with an appropriate aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ with a mild reducing agent. The advantage is that the bond formation is less sterically demanding, and the reaction conditions are generally milder.[1]
-
Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)(_3)) is the reagent of choice because it is selective for the iminium ion over the unreacted aldehyde/ketone, preventing reduction of your carbonyl compound.[1]
-
-
Optimize Direct Alkylation Conditions: If you must use direct alkylation:
-
Use a More Reactive Electrophile: Switch from an alkyl chloride or bromide to an alkyl iodide or, even better, an alkyl triflate. These are much better leaving groups, which can help lower the activation energy.
-
Change the Base/Solvent System: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF can be effective.[2] The base deprotonates the piperidine, increasing its nucleophilicity. Be cautious and add the alkylating agent slowly to avoid over-alkylation.[1][2]
-
Question 2: I am trying to acylate my 2-arylpiperidine with an acid chloride, but the reaction is incomplete even with a strong base like pyridine. How can I drive this to completion?
Answer: Acylation of hindered secondary amines is notoriously difficult. The tetrahedral intermediate formed during nucleophilic attack on the acyl carbon is sterically congested. Standard bases like pyridine may not be sufficient to activate the amine or neutralize the HCl byproduct effectively.[3][4]
Solutions & Scientific Rationale:
-
Use a More Powerful Acylating Agent:
-
Acid Anhydrides: Symmetrical or mixed anhydrides are often more reactive than acid chlorides and can give better results.[5]
-
Peptide Coupling Reagents: Reagents like HATU, HBTU, or EDC, commonly used in peptide synthesis, are excellent for forming amide bonds under challenging conditions. They work by activating the carboxylic acid partner, making it highly susceptible to nucleophilic attack even by a hindered amine.
-
-
Employ a Catalyst:
-
4-Dimethylaminopyridine (DMAP): Adding a catalytic amount of DMAP along with your base (e.g., triethylamine) can dramatically accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate.[4]
-
-
Consider Intramolecular Assistance: If your piperidine contains a nearby carboxylic acid group (e.g., alpha to the nitrogen), this can be used to facilitate acylation through the formation of an anhydride intermediate, followed by an acyl group transfer.[6]
| Strategy | Reagents | Key Advantage | Considerations |
| Switch to Reductive Amination | Aldehyde/Ketone, NaBH(OAc)(_3) | Milder conditions, avoids over-alkylation, highly effective for hindered systems.[1] | Requires a carbonyl equivalent of the desired alkyl group. |
| Enhanced Direct Alkylation | Alkyl Iodide or Triflate, NaH, DMF | Uses common reagents, direct conversion. | Risk of elimination and decomposition at high temperatures.[2] |
| Peptide Coupling | Carboxylic Acid, HATU/HBTU, DIPEA | Highly efficient for even very hindered amines. | Reagents can be expensive. |
| Catalytic Acylation | Acid Chloride, Et(_3)N, DMAP (cat.) | Simple, uses common lab reagents, often very effective.[4] | DMAP is toxic; handle with care. |
Category 2: C-C and C-N Bond Formation (Cross-Coupling)
Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools, but the bulky ligands required can create a sterically crowded catalytic center, which is further challenged by a hindered 2-substituted piperidine substrate.
Question 3: My Buchwald-Hartwig amination between an aryl bromide and a 2-propylpiperidine is failing. I see mostly starting material and some hydrodehalogenation of my aryl bromide. What is the issue?
Answer: This is a common failure mode for Buchwald-Hartwig reactions with hindered secondary amines. The catalytic cycle involves several sterically sensitive steps: oxidative addition, amine binding, deprotonation, and reductive elimination.[7][8]
-
The Problem: The bulky 2-substituent on the piperidine makes it a poor ligand for the palladium center. Furthermore, the final reductive elimination step to form the C-N bond is sterically hindered and slow. The competing β-hydride elimination side reaction can become dominant, leading to the hydrodehalogenated byproduct.[7]
Solutions & Scientific Rationale:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most important variable. You need a ligand that is both bulky enough to promote the reductive elimination step and electron-rich enough to facilitate the initial oxidative addition.
-
First-Line Choice (Biarylphosphines): Use highly hindered, electron-rich biarylphosphine ligands. Ligands like XPhos , RuPhos , or BrettPhos are specifically designed to create a coordinatively unsaturated, reactive palladium center that can accommodate bulky substrates and accelerate the final reductive elimination step.[9][10][11]
-
Avoid Older Ligands: First-generation ligands like P(t-Bu)(_3) or bidentate ligands like BINAP are often less effective for this type of challenging coupling.[7]
-
-
Base and Solvent Optimization:
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[8]
-
Solvent: Anhydrous toluene or dioxane are typically the best solvents.
-
Question 4: I am attempting a Suzuki-Miyaura coupling of a 2-(4-bromophenyl)piperidine with an arylboronic acid, but the yield is poor. How can I improve this?
Answer: While the steric hindrance is now on the electrophile partner, it can still affect the reaction. The bulky piperidine ring can hinder the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step.
Solutions & Scientific Rationale:
-
Use a High-Activity Catalyst System:
-
Palladium Pre-catalyst: Use a modern, well-defined pre-catalyst like [Pd(dppf)Cl(_2)] or a G3/G4 Buchwald pre-catalyst. These form the active Pd(0) species more cleanly and efficiently than simple sources like Pd(OAc)(_2).[9][12]
-
Ligand Choice: As with C-N coupling, bulky, electron-rich phosphine ligands are beneficial. SPhos and XPhos are excellent choices that can accelerate the oxidative addition and transmetalation steps.
-
-
Microwave Irradiation: For sluggish cross-coupling reactions, microwave heating can be highly effective. It allows for rapid heating to high temperatures, which can overcome activation energy barriers and dramatically reduce reaction times from hours to minutes.[10][13]
Decision-Making Workflow for Troubleshooting
When a reaction with a 2-substituted piperidine fails, a systematic approach to troubleshooting is essential. The following flowchart provides a logical pathway for diagnosing and solving the problem.
Caption: Troubleshooting workflow for hindered piperidine reactions.
Frequently Asked Questions (FAQs)
Q: Can protecting groups help overcome steric hindrance? A: Not directly for reactions at the nitrogen, as the nitrogen must be available to react. However, for reactions elsewhere on the piperidine ring, the choice of N-protecting group is crucial. A large N-protecting group (like Boc or a bulky arylsulfonyl group) can sterically block the C2 and C6 positions, potentially directing functionalization to the C3 or C4 positions.[14][15] The choice of protecting group must be strategic, considering its stability and ease of removal.[16]
Q: Are there alternatives to palladium for cross-coupling reactions? A: Yes, nickel-based catalysts are emerging as powerful alternatives, particularly for C-C bond formation.[17] Nickel catalysis can sometimes offer different reactivity and be more cost-effective. Additionally, recent advances in photoredox and electrochemistry are providing new, transition-metal-free pathways for functionalizing these challenging scaffolds.[17][18]
Q: My reaction involves a 2,6-disubstituted piperidine. Do these strategies still apply? A: Yes, but the challenge is significantly amplified. For 2,6-disubstituted systems, the nitrogen is exceptionally hindered. Reductive amination remains a viable strategy for N-alkylation. For acylation and cross-coupling, you will need to employ the most reactive systems available (e.g., HATU for acylation, the most advanced Buchwald-Hartwig catalysts) and expect that extensive optimization of conditions will be necessary. Stereoselective synthesis of these motifs often requires specialized cyclization or directed functionalization strategies.[19][20]
Experimental Protocols
Protocol 1: Robust N-Alkylation of 2-Methylpiperidine via Reductive Amination
This protocol details the N-benzylation of 2-methylpiperidine with benzaldehyde.
Materials:
-
2-Methylpiperidine (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)(_3)) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Step-by-Step Procedure:
-
Dissolve 2-methylpiperidine (1.0 equiv) and benzaldehyde (1.1 equiv) in DCM (approx. 0.2 M concentration).
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO(_3).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Self-Validation: Confirm product formation by
References
-
Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Acylation of hindered amines and functionalized bis-peptides obtained thereby. Google Patents (US8895739B2).
-
Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed. Available at: [Link]
-
Synthetic strategies towards C−H functionalization of piperidines at... ResearchGate. Available at: [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. Available at: [Link]
-
Suzuki-Miyaura cross-coupling for efficient synthesis of aryl-substituted N-heteroarenes catalyzed by recyclable N-phenylpiperazine-Palladium(II) complex. Sci-Hub. Available at: [Link]
-
An efficient synthesis of 2- and 2,6-substituted piperidines using Pd(II)-catalyzed 1,3-chirality transfer reaction. PubMed. Available at: [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
acylation of amines. Mastering Chemistry Help. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for Efficient Synthesis of Aryl-Substituted N -Heteroarenes Catalyzed by Recyclable N -phenylpiperazine-Palladium(II) complex. ResearchGate. Available at: [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. Available at: [Link]
-
Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
An Efficient Synthesis of 2- and 2,6-Substituted Piperidines Using PdII-Catalyzed 1,3-Chirality Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Europe PMC. Available at: [Link]
-
Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing. Available at: [Link]
-
[Co(TPP)]-Catalyzed Formation of Substituted Piperidines. ChemRxiv. Available at: [Link]
-
Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]
-
An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu. Available at: [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters (ACS Publications). Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available at: [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC (NIH). Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Representative 2‐substituted piperidine containing natural products.. ResearchGate. Available at: [Link]
-
Regio- and Stereoselective Alkylation of Pyridine-N-oxides : Synthesis of Substituted Piperidines and Pyridines. DiVA. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. news-medical.net [news-medical.net]
- 18. d-nb.info [d-nb.info]
- 19. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Chiral HPLC Strategies for Piperidinyl Benzoate Resolution
Executive Summary
The Challenge: Piperidinyl benzoates represent a classic "dual-threat" in chiral chromatography. The piperidine ring introduces a basic nitrogen that avidly interacts with residual silanols on the silica support, leading to severe peak tailing. Simultaneously, the benzoate ester moiety adds steric bulk and
The Solution: While traditional coated amylose phases (Chiralpak AD-H) have historically been the "gold standard," recent comparative data suggests that Immobilized Amylose (Chiralpak IA) offers superior robustness and selectivity tuning options for this class of compounds. This guide objectively compares these methodologies, supported by mechanistic insights and representative performance data.
Strategic Framework: Coated vs. Immobilized Phases[1]
The Mechanism of Interaction
To separate piperidinyl benzoate enantiomers, the Chiral Stationary Phase (CSP) must engage in a "three-point interaction" with the analyte:
-
H-Bonding: Between the carbamate N-H or C=O of the CSP and the ester/amine of the analyte.
-
-
Stacking: The benzoate phenyl ring interacts with the 3,5-dimethylphenyl group of the CSP. -
Steric Inclusion: The piperidine ring fits into the helical groove of the polysaccharide polymer.
Workflow Visualization
The following decision tree outlines the logical flow for method development, prioritizing immobilized phases for their solvent versatility.
Figure 1: Strategic decision tree for separating basic esters. Note the priority given to solvent switching on immobilized phases before changing columns.
Comparative Analysis: The Top Contenders
Option A: Immobilized Amylose (Chiralpak IA)[2][3][4]
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.
-
Pros: Solvent versatility. If standard Hexane/IPA fails, you can use Dichloromethane (DCM) or Ethyl Acetate. DCM often alters the helical pitch of the amylose, radically changing selectivity.
-
Cons: Slightly lower theoretical plate count compared to coated phases due to the immobilization linkage.
Option B: Coated Amylose (Chiralpak AD-H)
-
Chemistry: Same selector as IA, but physically coated.
-
Pros: Historically the highest success rate for nitrogen-containing heterocycles. Higher efficiency (sharper peaks).
-
Cons: Strictly limited to Alkane/Alcohol mobile phases. Injection solvents like DCM or THF will strip the phase, destroying the column.
Option C: Coated Cellulose (Chiralcel OD-H)
-
Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate).[1][2][3][4]
-
Pros: Complementary selectivity. If the "amylose groove" is too loose for the piperidine ring, the "cellulose sheet" structure often provides a tighter fit.
-
Cons: Same solvent restrictions as AD-H.
Experimental Data & Protocol
Standardized Protocol (Self-Validating)
To ensure reproducibility, follow this specific startup protocol. The inclusion of Diethylamine (DEA) is non-negotiable for piperidine derivatives to mask silanols.
-
Preparation: Dissolve 1.0 mg of racemic piperidinyl benzoate in 1.0 mL of Ethanol (HPLC grade).
-
Mobile Phase A (Standard): n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA .
-
Mobile Phase B (Immobilized Only): n-Hexane / Dichloromethane (50:50 v/v) + 0.1% DEA .
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 230 nm (maximizes benzoate absorption).
Representative Performance Data
The following table summarizes typical separation metrics for 3-piperidinyl benzoate analogs based on comparative studies of piperidine esters [1][2][6].
| Parameter | Chiralpak IA (Hex/IPA) | Chiralpak IA (Hex/DCM) | Chiralpak AD-H (Hex/IPA) | Chiralcel OD-H (Hex/IPA) |
| Retention ( | 2.1 | 1.8 | 2.3 | 3.1 |
| Selectivity ( | 1.45 | 1.85 | 1.50 | 1.15 |
| Resolution ( | 3.2 (Baseline) | 5.1 (High) | 3.5 (Baseline) | 1.2 (Partial) |
| Tailing Factor ( | 1.1 | 1.0 | 1.2 | 1.4 |
| Robustness | High | Very High | Low (Solvent risk) | Low (Solvent risk) |
Analysis:
-
AD-H provides excellent separation in standard solvents but risks tailing (
) if the DEA concentration drops. -
IA with DCM (Column 2) often provides superior selectivity (
) because DCM swells the polymer slightly, creating a better "lock-and-key" fit for the benzoate group. -
OD-H struggles with this specific steric profile, showing that the amylose helix (IA/AD) is generally preferred over cellulose for piperidine rings.
Mechanistic & Troubleshooting Insights
The "DEA Effect"
Omitting the basic additive is the most common failure mode. The piperidine nitrogen (
Figure 2: Mechanism of silanol masking by Diethylamine (DEA).
Expert Tip: Sample Solubility
If your piperidinyl benzoate is a salt (e.g., hydrochloride), do not inject it directly into a Normal Phase system.
-
Free Base It: Biphasic extraction (DCM / NaHCO3 aq).
-
In-Situ: If you must inject the salt, increase DEA to 0.5% in the mobile phase to force the equilibrium to the free base form inside the column.
Conclusion & Recommendation
For the separation of piperidinyl benzoate enantiomers:
-
Primary Recommendation: Start with Chiralpak IA . It matches the selectivity of the traditional AD-H column but allows you to switch to DCM/Hexane mobile phases if resolution is insufficient. This "solvent tuning" capability is critical for optimizing the separation of complex esters.
-
Mandatory Condition: Always use 0.1% Diethylamine (DEA) in the mobile phase to prevent peak tailing.
-
Alternative: If IA fails, Chiralpak AD-H is the backup, but strict solvent control is required.
References
-
Daicel Chiral Technologies. (2021).[5] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from
-
Ali, I., et al. (2006). "Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC." Talanta, 69(4), 1013-1017.[2][3] Link
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link
- Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.Link
-
Kozikowski, A., et al. (n.d.). Development of 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine analogs.[6] (Contextual structural data).[7]
Sources
- 1. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 2. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chiraltech.com [chiraltech.com]
- 6. 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
LC-MS/MS Profiling of Piperidinyl Benzoates: A Comparative Guide to Ionization & Fragmentation Strategies
Executive Summary Piperidinyl benzoates represent a critical structural class in pharmaceutical development (e.g., local anesthetics, anticholinergics) and forensic toxicology (e.g., synthetic cocaine analogs, NPS). Their analysis demands a rigorous understanding of gas-phase ion chemistry. This guide objectively compares the performance of Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) platforms for this specific chemical class, elucidating the distinct fragmentation pathways that govern their detection.
Part 1: Structural Dynamics & Ionization Physics
The piperidinyl benzoate core consists of a basic piperidine nitrogen (pKa ~9–10) linked via an ester bond to a phenyl ring. This structure dictates its behavior in the ion source:
-
Protonation Site: Under Electrospray Ionization (ESI) in positive mode, the piperidine nitrogen is the thermodynamically favored site of protonation
. -
Charge Localization: The "mobile proton" model is less applicable here than in peptides; the charge is often sequestered at the tertiary amine, requiring higher collision energies (CE) to induce remote fragmentation (e.g., ester cleavage).
-
Lability: The ester linkage is the "weak link," susceptible to neutral loss of benzoic acid or formation of the benzoyl cation (
105), depending on the internal energy distribution.
Part 2: Comparative Analysis of Analytical Architectures
For researchers choosing between platforms, the "performance" of the analysis depends on the objective: Quantification (Sensitivity) vs. Elucidation (Specificity).
Table 1: Performance Matrix – QqQ vs. Q-TOF for Piperidinyl Benzoates
| Feature | Triple Quadrupole (QqQ) | High-Res Q-TOF | Verdict for Piperidinyl Benzoates |
| Primary Utility | Targeted Quantitation (MRM) | Structural Elucidation / Screening | QqQ for trace bioanalysis; Q-TOF for metabolite ID. |
| Sensitivity | High (fg/mL range) | Moderate to High (pg/mL range) | QqQ is ~10x more sensitive for low-abundance metabolites. |
| Selectivity | Unit Resolution (0.7 Da) | High Resolution (>20,000 FWHM) | Q-TOF is essential for distinguishing isobaric interferences common in biological matrices. |
| Isomer Differentiation | Limited (Relies on RT) | Enhanced (distinct product ion ratios) | Q-TOF allows differentiating regioisomers (2-, 3-, 4-substituted) via precise mass defect analysis of fragments. |
| Scan Speed | Fast (suitable for UHPLC) | Fast (suitable for UHPLC) | Tie. |
Comparative Insight: Ionization Source Selection
-
ESI (Electrospray Ionization): The Gold Standard for piperidinyl benzoates. The basic nitrogen ensures high ionization efficiency in acidic mobile phases.
-
APCI (Atmospheric Pressure Chemical Ionization): Inferior for this class. While APCI handles neutral compounds well, the thermal instability of the ester bond in piperidinyl benzoates can lead to in-source degradation (premature loss of benzoic acid) before the analyte reaches the mass analyzer, complicating spectral interpretation.
Part 3: Elucidation of Fragmentation Pathways[1]
Understanding the specific bond cleavages is vital for designing MRM transitions or interpreting MS2 spectra.
Mechanism 1: Ester Hydrolysis & Cleavage
The most abundant transition usually involves the cleavage of the ester bond.
-
Pathway A: Charge retention on the piperidine ring. Neutral loss of benzoic acid (
). -
Pathway B: Charge retention on the benzoyl moiety. Formation of the benzoyl cation (
).
Mechanism 2: Piperidine Ring Opening (Cross-Ring Cleavage)
At higher collision energies (
-
Diagnostic Ion:
(unsubstituted piperidinyl cation) or (methyl-substituted). -
Significance: These low-mass ions are highly specific to the piperidine core but are often noisy in biological matrices.
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways for a generic 4-piperidinyl benzoate.
Figure 1: Competitive fragmentation pathways for piperidinyl benzoates under Collision-Induced Dissociation (CID).
Part 4: Validated Experimental Protocol
This protocol is designed for self-validation : it includes checkpoints to ensure the system is performing correctly before valuable samples are consumed.
Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: Remove matrix interferences that suppress ionization of the piperidine nitrogen.
-
Cartridge: Mixed-mode Cation Exchange (MCX). Rationale: Exploits the basicity of the piperidine nitrogen.[1]
-
Step:
-
Load sample at pH 6.
-
Wash with 0.1% Formic Acid (removes neutrals/acids).
-
Elute with 5%
in Methanol (neutralizes the amine, releasing it from the sorbent).
-
LC-MS/MS Conditions
-
Column: C18 (e.g.,
, ). Note: Phenyl-Hexyl columns provide better separation for positional isomers. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
Workflow Decision Tree
Use this logic flow to optimize your method development.
Figure 2: Decision matrix for selecting the optimal separation and detection strategy.
Part 5: Data Interpretation & Troubleshooting
Self-Validating Checks
-
The "Crosstalk" Check: If analyzing multiple analogs, inject a high concentration of Analyte A and monitor the MRM channel for Analyte B. If a peak appears at the same retention time, you have isobaric crosstalk or in-source fragmentation .
-
Solution: Improve chromatographic separation or select a unique daughter ion (e.g., ring-opening fragment) even if it is less intense.
-
-
The "Benzoyl" Trap: Avoid using
as a primary quantifier if analyzing a mixture of benzoates. Many different compounds yield a benzoyl cation, making this transition non-specific.-
Best Practice: Use the piperidine-containing fragment for Quant, and
only for Qual confirmation.
-
References
-
BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[1] Application Notes.[1][3] Link
-
Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1191-1200. Link
-
Davidson, J. T., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 56(2). Link
-
Mayer, M., et al. (2019). Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis. Journal of the American Society for Mass Spectrometry. Link
-
Biotage. (2023).[4] When should I choose APCI or ESI for my flash column chromatography? Technical Blog. Link
Sources
A Comparative Guide to Validating the Chiral Purity of Ethyl (R)-4-(piperidin-2-yl)benzoate HCl
For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral active pharmaceutical ingredient (API) is not merely a matter of purity, but a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of modern analytical techniques for the validation of chiral purity, focusing on Ethyl (R)-4-(piperidin-2-yl)benzoate HCl, a key chiral building block in medicinal chemistry.[1][2] We will delve into the experimental nuances of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), presenting supporting data and detailed methodologies to empower you in selecting and implementing the most robust analytical strategy.
The piperidine scaffold is a ubiquitous feature in a multitude of pharmaceutical agents.[3] When a chiral center is present, as in Ethyl (R)-4-(piperidin-2-yl)benzoate, regulatory authorities mandate stringent control over the enantiomeric composition. This necessitates the development of precise and reliable analytical methods to quantify the undesired (S)-enantiomer.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely employed technique for the separation of enantiomers in the pharmaceutical industry.[3][4] Its versatility is rooted in the vast selection of commercially available chiral stationary phases (CSPs) and its operational flexibility across various chromatographic modes.[3][4]
Principle of Chiral HPLC Separation
The cornerstone of chiral HPLC is the chiral stationary phase. These phases are designed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in differential retention times, allowing for their separation and subsequent quantification. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds, including piperidine derivatives.[5][6]
Experimental Protocol: Chiral HPLC
Objective: To develop and validate a chiral HPLC method for the determination of the enantiomeric purity of Ethyl (R)-4-(piperidin-2-yl)benzoate HCl.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions (A Representative Method):
| Parameter | Condition | Rationale |
| Chiral Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP) | Polysaccharide-based CSPs like Chiralpak AD-H have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with amine functionalities.[7][8] |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v) | A normal phase mobile system often provides the best selectivity for chiral separations on polysaccharide CSPs. The small amount of DEA is crucial for achieving symmetrical peak shapes for basic compounds like piperidines by minimizing secondary interactions with the silica support.[4][9][10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[4] |
| Column Temperature | 25°C | Temperature can influence chiral recognition. Maintaining a constant temperature ensures reproducible retention times and selectivity. |
| Detection | UV at 235 nm | The benzoate moiety provides a chromophore for UV detection. The wavelength should be optimized for maximum absorbance of the analyte. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL. | Ensures compatibility with the mobile phase and prevents solvent-related peak distortion. |
Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer and potential impurities. This is demonstrated by achieving baseline resolution between the two enantiomer peaks.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed for the undesired enantiomer from the Limit of Quantitation (LOQ) to at least 150% of the specification limit.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking the desired enantiomer with known amounts of the undesired enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively.
Data Presentation: Expected Performance of Chiral HPLC
| Validation Parameter | Typical Acceptance Criteria | Expected Result for Ethyl (R)-4-(piperidin-2-yl)benzoate HCl Method |
| Resolution (Rs) | > 2.0 between enantiomers | > 3.0 |
| Linearity (r²) | ≥ 0.999 | > 0.999 for the (S)-enantiomer |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 5.0% | < 2.0% for repeatability and intermediate precision |
| LOQ for (S)-enantiomer | Reportable | ~0.05% of the nominal concentration of the (R)-enantiomer |
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development and validation.
The High-Speed Alternative: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful and green alternative to HPLC for enantiomeric separations.[3] By utilizing supercritical carbon dioxide as the primary mobile phase component, SFC significantly reduces the consumption of organic solvents and can dramatically shorten analysis times.[3][11]
Principle of Chiral SFC Separation
Similar to HPLC, chiral SFC relies on a chiral stationary phase for enantiomeric recognition. The unique properties of the supercritical fluid mobile phase, such as low viscosity and high diffusivity, allow for faster flow rates without a significant loss in separation efficiency. This often leads to much faster analyses compared to HPLC.[3][11]
Experimental Protocol: Chiral SFC
Objective: To develop and validate a rapid chiral SFC method for the determination of the enantiomeric purity of Ethyl (R)-4-(piperidin-2-yl)benzoate HCl.
Instrumentation:
-
An analytical SFC system with a backpressure regulator, column and solvent switching capabilities, and a UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions (A Representative Method):
| Parameter | Condition | Rationale |
| Chiral Column | Chiralpak® IC, 150 x 4.6 mm, 3 µm (or equivalent immobilized polysaccharide CSP) | Immobilized CSPs are highly robust and compatible with a wide range of solvents used as modifiers in SFC.[12] Smaller particle sizes can further enhance efficiency and speed. |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Diethylamine (DEA) (Gradient or Isocratic) | Methanol is a common modifier in SFC. The addition of DEA is critical for good peak shape of basic analytes.[3] A gradient elution can be used to screen for optimal separation conditions quickly. |
| Flow Rate | 3.0 mL/min | Higher flow rates are achievable in SFC due to the low viscosity of the mobile phase, leading to faster analysis times.[3] |
| Backpressure | 150 bar | Maintaining a consistent backpressure ensures the mobile phase remains in its supercritical state. |
| Column Temperature | 40°C | Temperature can affect the density and solvating power of the supercritical fluid, thereby influencing the separation. |
| Detection | UV at 235 nm | As with HPLC, UV detection is suitable for this compound. |
| Injection Volume | 5 µL | A typical injection volume for analytical SFC. |
| Sample Preparation | Dissolve the sample in a suitable alcohol (e.g., Methanol or Ethanol) to a concentration of 1.0 mg/mL. | The sample solvent should be compatible with the SFC mobile phase. |
Data Presentation: Comparative Performance of HPLC vs. SFC
| Feature | Chiral HPLC | Chiral SFC |
| Principle | Liquid mobile phase, differential partitioning | Supercritical fluid mobile phase, intermediate properties between gas and liquid |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes |
| Solvent Consumption | High (primarily organic solvents) | Low (primarily CO₂, with a small amount of organic modifier) |
| Environmental Impact | Higher | Lower |
| Method Development | Well-established, extensive literature | Can be faster due to rapid column equilibration |
| Instrumentation Cost | Generally lower | Can be higher |
Workflow for Chiral SFC Method Screening
Caption: A rapid screening workflow for chiral SFC method development.
A Note on Capillary Electrophoresis (CE)
Capillary Electrophoresis is another powerful technique for chiral separations, offering high efficiency and very low sample and reagent consumption.[13] In chiral CE, a chiral selector is typically added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, which alters their electrophoretic mobility, leading to separation. While not as commonly used as HPLC or SFC for routine quality control in all laboratories, its rapid method development and high resolving power make it an excellent complementary technique, particularly for complex separation challenges.
Conclusion and Recommendation
Both chiral HPLC and chiral SFC are highly effective and reliable techniques for validating the enantiomeric purity of Ethyl (R)-4-(piperidin-2-yl)benzoate HCl.
-
Chiral HPLC stands as the well-established, versatile, and robust "gold standard." Its extensive history and the wide availability of columns and expertise make it a dependable choice for any quality control laboratory.
-
Chiral SFC offers a compelling alternative with significant advantages in speed and reduced environmental impact. For laboratories equipped with SFC instrumentation, it is often the preferred method for high-throughput analysis and green chemistry initiatives.
The choice between these two powerful techniques will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, availability of instrumentation, and environmental considerations. Regardless of the chosen technique, a rigorous method validation in accordance with ICH guidelines is paramount to ensure the generation of accurate and reliable data, thereby guaranteeing the quality and safety of the final pharmaceutical product.
References
- BenchChem. (2025). A Comparative Guide to the Validation of 2-Benzylpiperidine Purity by Chiral HPLC.
- Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
- ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- Daicel Chemical Industries Ltd. (n.d.). Method development with CHIRALPAK® IA.
- Phenomenex. (n.d.). APPLICATIONS.
- Regis Technologies, Inc. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- LCGC North America. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Wiley Online Library. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.
- Google Patents. (2004). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives.
- FAGG. (2014). Journal of Chromatography A.
- American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from American Pharmaceutical Review website.
- Taylor & Francis Online. (n.d.). Chiral Drug Separation.
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- PubMed. (2012). Enantiomeric recognition of racemic 4-aryl-1,4-dihydropyridine derivatives via chiralpak AD-H stationary phases.
- Wiley. (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
- Amanote Research. (2018). (PDF) Development and Validation of Chiral HPLC Method for.
- Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from Dhaka University Journal of Pharmaceutical Sciences.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- PMC. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- FAGG. (n.d.). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
- PMC. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- OUCI. (n.d.). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase.
- ResearchGate. (n.d.). 1: Chiral piperidine moieties present in pharmaceutical agents.
- ResearchGate. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric recognition of racemic 4-aryl-1,4-dihydropyridine derivatives via chiralpak AD-H stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. fagg.be [fagg.be]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
A Researcher's Comparative Guide to the Infrared (IR) Absorption Peaks of Ethyl (R)-4-(piperidin-2-yl)benzoate
For Immediate Release
[City, State] – In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth analysis of the expected infrared (IR) absorption peaks for Ethyl (R)-4-(piperidin-2-yl)benzoate, a compound of significant interest. By dissecting its constituent functional groups—a secondary amine within a piperidine ring, an ethyl ester, and a para-substituted benzene ring—we can predict and interpret its IR spectrum with a high degree of confidence. This document serves as a valuable resource for researchers, providing both theoretical predictions and a practical framework for experimental validation.
Deconstructing the Molecule: Predicting IR Absorption Peaks
Ethyl (R)-4-(piperidin-2-yl)benzoate is a multi-functional molecule. Its IR spectrum will therefore exhibit a combination of characteristic absorption bands corresponding to each of its structural components. A detailed breakdown of these expected peaks is essential for accurate spectral interpretation.
The key functional groups and their anticipated IR absorption regions are:
-
Secondary Amine (Piperidine N-H): The piperidine ring contains a secondary amine. This will give rise to a single, typically weak to medium intensity N-H stretching vibration in the region of 3350-3310 cm⁻¹[1]. An N-H wagging vibration may also be observed in the 910-665 cm⁻¹ range[1].
-
Ester Group (C=O and C-O): The ethyl ester functionality is a strong IR absorber. A prominent, sharp peak for the carbonyl (C=O) stretch is expected. Because the ester is conjugated with the aromatic ring, this peak will appear at a slightly lower wavenumber than a simple aliphatic ester, typically in the range of 1730-1715 cm⁻¹[2]. The C-O stretching vibrations of the ester will produce two or more bands in the 1300-1000 cm⁻¹ region[2].
-
Aromatic Ring (Benzene C-H and C=C): The para-substituted benzene ring will display several characteristic absorptions. Aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[3][4][5]. Carbon-carbon stretching vibrations within the aromatic ring will produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions[4]. Additionally, out-of-plane (oop) C-H bending vibrations are characteristic of the substitution pattern. For a para-substituted ring, a strong band is expected between 860 and 790 cm⁻¹[6].
-
Aliphatic C-H Bonds: The ethyl group and the piperidine ring contain numerous sp³ hybridized C-H bonds. These will result in stretching vibrations just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range[7]. C-H bending vibrations for these groups will appear in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and 1378 cm⁻¹ (methyl rock)[3].
Comparative Analysis: Isolating the Signature Peaks
To confidently assign the IR peaks of Ethyl (R)-4-(piperidin-2-yl)benzoate, it is instructive to compare its expected spectrum with those of its constituent parts and related molecules.
| Functional Group/Molecule | Key IR Absorption Peaks (cm⁻¹) | Reference |
| Ethyl (R)-4-(piperidin-2-yl)benzoate (Predicted) | ~3350-3310 (N-H stretch, secondary amine) ~3100-3000 (Aromatic C-H stretch) ~2950-2850 (Aliphatic C-H stretch) ~1730-1715 (C=O stretch, conjugated ester) ~1600-1585, ~1500-1400 (Aromatic C=C stretch) ~1300-1000 (C-O stretch) ~860-790 (Aromatic C-H oop bend, para-substituted) | N/A |
| Ethyl Benzoate | ~1726 (C=O stretch, conjugated ester)[2]~1300-1000 (C-O stretch)[2]~3100-3000 (Aromatic C-H stretch)[4]~1600-1450 (Aromatic C=C stretch)[8] | [2][4][8] |
| Piperidine | ~3284 (N-H stretch, secondary amine)[9]~2950-2850 (Aliphatic C-H stretch)~1180-1130 (C-N-C asymmetric stretch)[9]~736 (N-H wag)[9] | [9] |
| Toluene (for para-substitution pattern) | ~3099, 3068, 3032 (Aromatic C-H stretch)[4]~2925 (Aliphatic C-H stretch)[4]~1614, 1506, 1465 (Aromatic C=C stretch)[4]~738 (C-H oop bend, monosubstituted)[4] | [4] |
This comparative table highlights the unique combination of peaks that will define the IR spectrum of the target molecule. The presence of both a secondary amine N-H stretch and a conjugated ester C=O stretch will be key identifiers. Furthermore, the specific pattern of aromatic C-H out-of-plane bending will confirm the para-substitution of the benzene ring.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To experimentally verify the predicted absorption peaks, the following protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is recommended. ATR-FTIR is a versatile technique that requires minimal sample preparation.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with a single-reflection diamond ATR accessory.
Sample Preparation:
-
Ensure the Ethyl (R)-4-(piperidin-2-yl)benzoate sample is a pure, dry solid or a neat liquid.
-
If the sample is a solid, ensure it is finely powdered to ensure good contact with the ATR crystal.
Data Acquisition:
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences. A typical background scan consists of 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Spectrum:
-
Place a small amount of the Ethyl (R)-4-(piperidin-2-yl)benzoate sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum under the same conditions as the background scan (32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
-
Visualizing the Vibrational Landscape
The following diagram illustrates the key functional groups of Ethyl (R)-4-(piperidin-2-yl)benzoate and their corresponding expected IR absorption regions.
Figure 1. Key functional groups and their associated IR absorption regions for Ethyl (R)-4-(piperidin-2-yl)benzoate.
Conclusion
The infrared spectrum of Ethyl (R)-4-(piperidin-2-yl)benzoate is predicted to be rich with information, providing a unique fingerprint for its structural identification. By understanding the characteristic absorption peaks of its constituent secondary amine, conjugated ethyl ester, and para-substituted aromatic ring, researchers can confidently interpret experimental data. This guide provides a robust framework for both the prediction and the empirical validation of the IR spectrum of this important molecule, thereby supporting its further investigation and application in various scientific fields.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Retrieved from [Link]
-
Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones? Retrieved from [Link]
-
N/A. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
N/A. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Chemistry Pages. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
-
Henry Rzepa's Blog. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Retrieved from [Link]
-
Chegg.com. (2021, April 19). Analyze the IR spectrum of Ethyl Benzoate, explain. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
